molecular formula C19H17NO B501420 N-(2,3-dimethylphenyl)naphthalene-2-carboxamide

N-(2,3-dimethylphenyl)naphthalene-2-carboxamide

Cat. No.: B501420
M. Wt: 275.3g/mol
InChI Key: BCGMXFLTYMHTRB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthamide derivatives

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-(2,3-dimethylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-6-5-9-18(14(13)2)20-19(21)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,20,21)

InChI Key

BCGMXFLTYMHTRB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 2,3-dimethylaniline. This reaction can be catalyzed by various agents, including 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid for nucleophilic attack by the amine . The reaction is usually carried out under mild conditions, yielding the desired amide in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: N-(2,3-dimethylphenyl)naphthylamine.

    Substitution: Various substituted naphthalene or phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and other neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
  • N-(2-chloro-5-(trifluoromethyl)phenyl)naphthalene-2-carboxamide
  • N-(4-bromo-3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide

Uniqueness

N-(2,3-dimethylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 3 positions of the phenyl ring can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to other naphthamide derivatives .

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